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Compound of Interest

Compound Name: Fmoc-Tyr(2-Br-Z)-OH

Cat. No.: B557363 Get Quote

An In-depth Technical Guide to Fmoc-Tyr(2-Br-
Z)-OH
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr(2-
Br-Z)-OH, is a protected amino acid derivative crucial for its application in solid-phase peptide

synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, its

utility in peptide synthesis, and detailed experimental protocols for its incorporation into peptide

chains. The selection of the appropriate protecting group for the tyrosine side chain is a critical

consideration in peptide synthesis to prevent unwanted side reactions, and the 2-

bromobenzyloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic

strategies.

Core Chemical Properties
Fmoc-Tyr(2-Br-Z)-OH is an Fmoc-protected tyrosine derivative.[1] The key chemical identifiers

and physical properties of Fmoc-Tyr(2-Br-Z)-OH are summarized below.
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Property Value

Full Chemical Name
N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-

bromobenzyloxycarbonyl)-L-tyrosine

Abbreviation Fmoc-Tyr(2-Br-Z)-OH

CAS Number 147688-40-2[1]

Molecular Formula C₃₂H₂₆BrNO₇[1]

Molecular Weight 616.46 g/mol [1]

Appearance White to off-white powder

Solubility

Soluble in N,N-dimethylformamide (DMF) and

other common organic solvents used in peptide

synthesis.

Chemical Structure
The chemical structure of Fmoc-Tyr(2-Br-Z)-OH incorporates three key components: the L-

tyrosine amino acid backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting

group on the α-amino group, and the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on

the phenolic hydroxyl group of the tyrosine side chain.

Chemical structure of Fmoc-Tyr(2-Br-Z)-OH

Caption: Chemical structure of Fmoc-Tyr(2-Br-Z)-OH.

Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(2-Br-Z)-OH is utilized as a building block in Fmoc-based solid-phase peptide

synthesis, a methodology that allows for the stepwise assembly of amino acids on a solid

support. The Fmoc group at the N-terminus is temporarily protecting the amine and is removed

at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino

acid.

The 2-Br-Z group serves as a semi-permanent protecting group for the tyrosine side chain,

preventing O-acylation and other potential side reactions during the synthesis. The stability of
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the 2-Br-Z group under the basic conditions of Fmoc deprotection is a critical factor for its

successful application in this synthetic strategy.

Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-Tyr(2-Br-Z)-
OH into a peptide sequence using manual solid-phase peptide synthesis. Reagent quantities

are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different

scales.

Resin Swelling and Fmoc Deprotection
Resin Swelling: Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe reaction

vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

Fmoc Deprotection:

Drain the DMF.

Add a 20% (v/v) solution of piperidine in DMF to the resin.

Agitate the mixture for 5 minutes and then drain the solution.

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete

removal of the Fmoc group.

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of Fmoc-Tyr(2-Br-Z)-OH
The choice of coupling reagent is critical for efficient peptide bond formation. Common and

effective coupling reagents for Fmoc-amino acids include carbodiimides (like DIC) in the

presence of an additive (like HOBt) or uronium/aminium salts (like HBTU or HATU).

Protocol using HBTU/DIPEA:

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(2-Br-Z)-OH (3

equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3
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mmol) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents,

0.6 mmol) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the

reaction mixture at room temperature for 1-2 hours.

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary

amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive

(blue beads), the coupling reaction should be repeated with a fresh activation mixture.

Washing: Once the coupling is complete, drain the reaction solution and wash the resin

thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Final Cleavage and Deprotection of the 2-Br-Z Group
The cleavage of the completed peptide from the resin and the removal of the side-chain

protecting groups, including the 2-Br-Z group, is typically achieved with a strong acid cocktail.

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of

nitrogen or in a vacuum desiccator.

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and

the resin used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5%

triisopropylsilane (TIS).

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood.

Agitate the mixture at room temperature for 2-4 hours.

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the

peptide pellet with cold ether two more times.

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by

reverse-phase high-performance liquid chromatography (RP-HPLC).
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Logical Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle for the incorporation of

Fmoc-Tyr(2-Br-Z)-OH in Fmoc-based solid-phase peptide synthesis.

Resin with N-terminal free amine Activation of Fmoc-Tyr(2-Br-Z)-OH
(HBTU/DIPEA in DMF) Coupling to resin-bound peptide Wash (DMF, DCM) Fmoc Deprotection

(20% Piperidine in DMF) Wash (DMF) Ready for next coupling cycle

Click to download full resolution via product page

Caption: A single coupling cycle in Fmoc-SPPS using Fmoc-Tyr(2-Br-Z)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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